molecular formula C9H20N2O3 B2889980 N6-(3-Hydroxypropyl)-L-lysine CAS No. 188896-12-0

N6-(3-Hydroxypropyl)-L-lysine

Cat. No.: B2889980
CAS No.: 188896-12-0
M. Wt: 204.27
InChI Key: IHQQRMMGAQSGLJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(3-Hydroxypropyl)-L-lysine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a hydroxypropylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-Hydroxypropyl)-L-lysine can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-amino nitrile, followed by hydrolysis to yield the desired amino acid . Another approach is the reductive amination of a keto acid with a hydroxypropylamine derivative under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: N6-(3-Hydroxypropyl)-L-lysine undergoes various chemical reactions, including:

    Oxidation: The hydroxypropylamino side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

Chemistry: In chemistry, N6-(3-Hydroxypropyl)-L-lysine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other biologically active compounds .

Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-substrate interactions and protein folding mechanisms .

Medicine: In medicine, this compound is investigated for its therapeutic potential. It has shown promise in the treatment of certain metabolic disorders and as a component in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and formulations .

Mechanism of Action

The mechanism of action of N6-(3-Hydroxypropyl)-L-lysine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating cellular functions and signaling pathways .

Comparison with Similar Compounds

  • (2S)-2-Amino-6-(2-hydroxyethylamino)hexanoic acid
  • (2S)-2-Amino-6-(4-hydroxybutylamino)hexanoic acid
  • (2S)-2-Amino-6-(3-hydroxypropylamino)pentanoic acid

Uniqueness: What sets N6-(3-Hydroxypropyl)-L-lysine apart from similar compounds is its specific hydroxypropylamino side chain, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-6-(3-hydroxypropylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c10-8(9(13)14)4-1-2-5-11-6-3-7-12/h8,11-12H,1-7,10H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQQRMMGAQSGLJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCO)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCCCO)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.